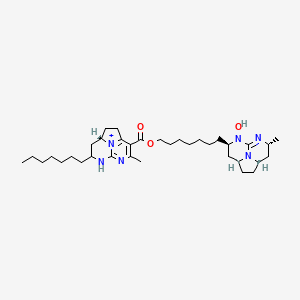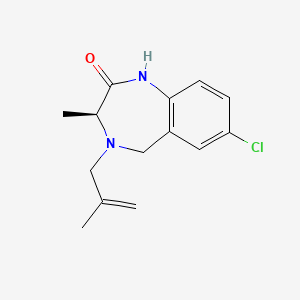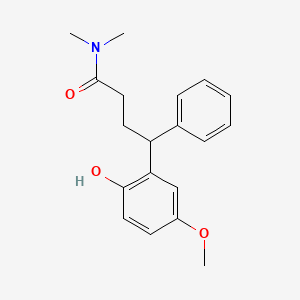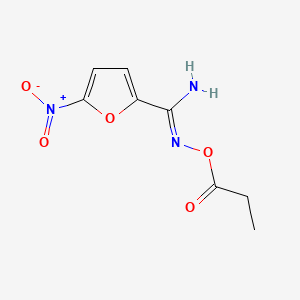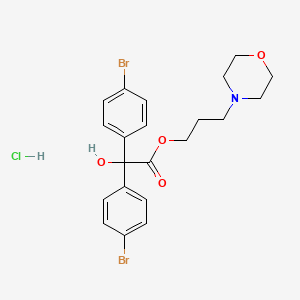
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride is a complex organic compound that features a benzene ring, bromine atoms, a hydroxy group, and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride typically involves multiple steps:
Hydroxylation: The addition of a hydroxy group to the alpha position of the benzeneacetic acid.
Esterification: The formation of the ester bond between the benzeneacetic acid and the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be used to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted benzene derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its bromine atoms and hydroxy group could play a role in binding to specific biological targets.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. Its unique structure could make it a candidate for drug development, particularly in targeting specific pathways or receptors.
Industry
In industry, the compound could be used in the development of new materials or as a reagent in chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to changes in cellular signaling or metabolic processes.
相似化合物的比较
Similar Compounds
Benzeneacetic acid derivatives: Compounds with similar benzeneacetic acid structures but different substituents.
Brominated aromatic compounds: Compounds with bromine atoms attached to aromatic rings.
Morpholine-containing compounds: Compounds featuring the morpholine ring.
Uniqueness
The uniqueness of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride lies in its combination of functional groups and structural features
属性
CAS 编号 |
134871-16-2 |
|---|---|
分子式 |
C21H24Br2ClNO4 |
分子量 |
549.7 g/mol |
IUPAC 名称 |
3-morpholin-4-ylpropyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate;hydrochloride |
InChI |
InChI=1S/C21H23Br2NO4.ClH/c22-18-6-2-16(3-7-18)21(26,17-4-8-19(23)9-5-17)20(25)28-13-1-10-24-11-14-27-15-12-24;/h2-9,26H,1,10-15H2;1H |
InChI 键 |
XZACNULFOHMSNJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCOC(=O)C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


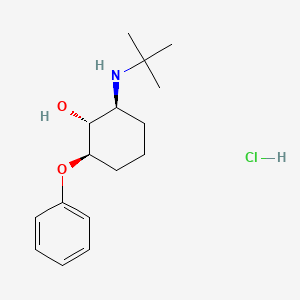
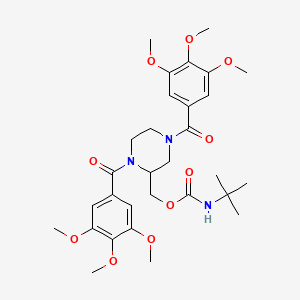
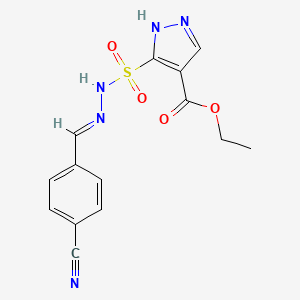

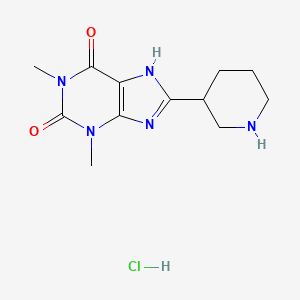
![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)


